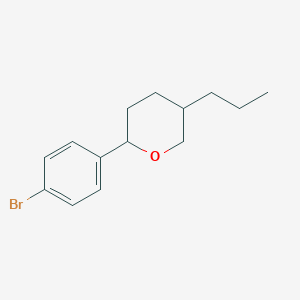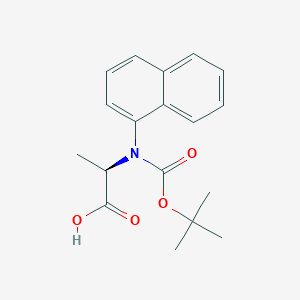
(R)-4-(tert-Butoxy)-2-(cyclobutylmethyl)-4-oxobutanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
®-4-(tert-Butoxy)-2-(cyclobutylmethyl)-4-oxobutanoic acid is a chiral compound with a unique structure that includes a tert-butoxy group, a cyclobutylmethyl group, and a 4-oxobutanoic acid moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of ®-4-(tert-Butoxy)-2-(cyclobutylmethyl)-4-oxobutanoic acid typically involves multiple steps, starting from readily available starting materials. One common approach is the use of chiral auxiliaries or catalysts to induce the desired stereochemistry. The reaction conditions often include the use of organic solvents, controlled temperatures, and specific reagents to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. Techniques such as continuous flow chemistry and automated synthesis can be employed to enhance efficiency and reproducibility.
Análisis De Reacciones Químicas
Types of Reactions
®-4-(tert-Butoxy)-2-(cyclobutylmethyl)-4-oxobutanoic acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The tert-butoxy and cyclobutylmethyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or alkanes.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, ®-4-(tert-Butoxy)-2-(cyclobutylmethyl)-4-oxobutanoic acid is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound can be used to study enzyme interactions and metabolic pathways. Its chiral nature makes it valuable for investigating stereoselective processes in biological systems.
Medicine
In medicine, ®-4-(tert-Butoxy)-2-(cyclobutylmethyl)-4-oxobutanoic acid may serve as a precursor for the development of pharmaceutical agents. Its structural features can be exploited to design drugs with specific biological activities.
Industry
In the industrial sector, this compound can be utilized in the production of specialty chemicals and advanced materials. Its reactivity and stability make it suitable for various manufacturing processes.
Mecanismo De Acción
The mechanism of action of ®-4-(tert-Butoxy)-2-(cyclobutylmethyl)-4-oxobutanoic acid involves its interaction with molecular targets such as enzymes or receptors. The compound’s functional groups can form specific interactions with these targets, leading to changes in their activity or function. The pathways involved may include signal transduction, metabolic regulation, or structural modification.
Comparación Con Compuestos Similares
Similar Compounds
- (S)-4-(tert-Butoxy)-2-(cyclobutylmethyl)-4-oxobutanoic acid
- 4-(tert-Butoxy)-2-(cyclobutylmethyl)-4-oxopentanoic acid
- 4-(tert-Butoxy)-2-(cyclopropylmethyl)-4-oxobutanoic acid
Uniqueness
®-4-(tert-Butoxy)-2-(cyclobutylmethyl)-4-oxobutanoic acid is unique due to its specific stereochemistry and the presence of both tert-butoxy and cyclobutylmethyl groups. These features confer distinct reactivity and potential applications compared to similar compounds. The chiral nature of this compound allows for enantioselective interactions, making it valuable in asymmetric synthesis and chiral resolution processes.
Propiedades
Fórmula molecular |
C13H22O4 |
|---|---|
Peso molecular |
242.31 g/mol |
Nombre IUPAC |
(2R)-2-(cyclobutylmethyl)-4-[(2-methylpropan-2-yl)oxy]-4-oxobutanoic acid |
InChI |
InChI=1S/C13H22O4/c1-13(2,3)17-11(14)8-10(12(15)16)7-9-5-4-6-9/h9-10H,4-8H2,1-3H3,(H,15,16)/t10-/m1/s1 |
Clave InChI |
LVBGPQKOYXSFDU-SNVBAGLBSA-N |
SMILES isomérico |
CC(C)(C)OC(=O)C[C@@H](CC1CCC1)C(=O)O |
SMILES canónico |
CC(C)(C)OC(=O)CC(CC1CCC1)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Methyl furo[3,2-b]pyridine-2-carboxylate](/img/structure/B12943132.png)






![2-hydroxy-N-[2-(1H-imidazol-5-yl)ethyl]-4-oxodecanamide](/img/structure/B12943186.png)

![Methyl 4-(4-(2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamido)-2-methylphenethyl)benzoate](/img/structure/B12943188.png)


![Methyl 4-(4-(hydroxymethyl)-2-oxabicyclo[2.2.2]octan-1-yl)benzoate](/img/structure/B12943197.png)
